molecular formula C8H9O4- B1240781 (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate

Cat. No. B1240781
M. Wt: 169.15 g/mol
InChI Key: KWQSYZVAOWYCNP-POYBYMJQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate is conjugate base of (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid.

Scientific Research Applications

1. Chemical Synthesis and Reactions

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate is involved in various chemical synthesis and reaction processes. For instance, it has been used in the preparation of other complex chemical structures, such as 6β-hydroxyshikimic acid and its derivatives, showcasing its utility in organic synthesis (Blacker et al., 1995). Another study highlights its role in the preparation of ethyl and isopropyl dienol ethers and dienol pivalate esters, indicating its flexibility in forming diverse chemical structures (Baker et al., 1984).

2. Phytotoxic Activity

Research has demonstrated the phytotoxic potential of certain derivatives of this compound. For instance, studies on the endophytic fungus Xylaria feejeensis isolated from Sapium macrocarpum found that derivatives of this compound significantly inhibited seed germination and root growth in various plant species (García-Méndez et al., 2016).

3. Use in Organic Synthesis

The compound has been pivotal in the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene ligands, which are crucial for creating enantiomerically pure compounds (Sun et al., 2021). Another study explored the conversion of an enzymatically derived diol into enantiomerically pure compounds, emphasizing the compound's role in creating complex molecular frameworks, such as those found in alkaloids (White & Banwell, 2016).

4. Material Science Applications

The compound has been used in the preparation of terminally functionalized methyl methacrylate oligomers, which have potential applications in the synthesis of novel block copolymers and reactive processing, illustrating its relevance in material science (Ebdon et al., 1989).

5. Structural Characterization

It has also been involved in studies aimed at synthesizing and characterizing new chemical entities. For example, a study on the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides insights into the structural properties of such compounds (Sapnakumari et al., 2014).

properties

Product Name

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate

Molecular Formula

C8H9O4-

Molecular Weight

169.15 g/mol

IUPAC Name

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11)/p-1/t6-,8+/m0/s1

InChI Key

KWQSYZVAOWYCNP-POYBYMJQSA-M

Isomeric SMILES

CC1=C[C@@H]([C@](C=C1)(C(=O)[O-])O)O

Canonical SMILES

CC1=CC(C(C=C1)(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
Reactant of Route 2
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
Reactant of Route 3
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
Reactant of Route 4
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
Reactant of Route 5
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
Reactant of Route 6
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate

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